molecular formula C16H15BrO B1292357 2-Bromo-4'-n-propylbenzophenone CAS No. 64358-16-3

2-Bromo-4'-n-propylbenzophenone

Cat. No. B1292357
CAS RN: 64358-16-3
M. Wt: 303.19 g/mol
InChI Key: XZJWLLALPZMUJJ-UHFFFAOYSA-N
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Description

2-Bromo-4’-n-propylbenzophenone, also known as BP-5, is an organic compound and a derivative of benzophenone. It participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .


Synthesis Analysis

The synthesis of 2-Bromo-4’-n-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-n-propylbenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4’-n-propylbenzophenone include a molecular weight of 303.19 g/mol. More detailed properties like hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials, are not well-documented .

Scientific Research Applications

Infrared Spectroscopy

2-Bromo-4’-n-propylbenzophenone: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is based on molecular vibrational transitions and is essential for identifying functional groups in organic and inorganic compounds. The compound’s IR spectral data can provide insights into its conformational analysis and solvent effects on carbonyl stretching vibrations .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It’s particularly significant in the α-bromination reaction of carbonyl compounds, which is a pivotal topic in organic chemistry. The α-brominated products derived from this reaction are crucial intermediates for the production of pharmaceuticals, pesticides, and other chemicals .

Pharmaceutical Chemistry

In pharmaceutical chemistry, 2-Bromo-4’-n-propylbenzophenone derivatives are employed to design compounds that increase the oxygen affinity of human hemoglobin and inhibit sickle erythrocytes. These derivatives have shown potential in creating treatments for conditions like sickle cell anemia .

Chemical Education

The compound is used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It helps in reinforcing fundamental skills in chemistry experimentation among students and fosters innovation consciousness as well as practical aptitude .

Industrial Research

In industrial research, this compound is investigated for its applications in developing new materials and products. Its chemical structure and biological activity are studied to explore its use in various industries, including textiles, dyes, and cosmetics.

properties

IUPAC Name

(2-bromophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWLLALPZMUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641772
Record name (2-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-n-propylbenzophenone

CAS RN

64358-16-3
Record name (2-Bromophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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